3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole
Overview
Description
The compound “3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole” is a chemical substance with the CAS Number: 929626-17-5. It has a molecular weight of 276.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21BO4/c1-10-7-11 (13 (17)18-6)9-12 (8-10)16-19-14 (2,3)15 (4,5)20-16/h7-9H,1-6H3 . This indicates the molecular structure of the compound.Scientific Research Applications
Synthesis and Structural Analysis
- Compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, closely related to 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole, have been synthesized through multi-step substitution reactions. Their structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Additionally, X-ray diffraction and Density Functional Theory (DFT) are employed for crystallographic and conformational analyses, revealing insights into the physicochemical properties of these compounds (Huang et al., 2021).
Molecular Structure Characterization
- Similar compounds have been investigated for their molecular electrostatic potential and frontier molecular orbitals through DFT studies. These investigations help in understanding the molecular structure characteristics and conformations, which are essential for further application in various fields of chemistry (Yang et al., 2021).
Applications in Polymer Synthesis
- Boron-containing compounds like 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole are used in the synthesis of various polymers. For example, they have been involved in the synthesis of conjugated polymers with applications in fields like optoelectronics and material science, demonstrating their versatility and utility in creating advanced materials (Zhu et al., 2007).
Drug Synthesis and Medicinal Chemistry
- In the realm of medicinal chemistry, derivatives of benzo[d]isoxazole have been explored as therapeutic agents. For instance, bisthiourea derivatives of dipeptide conjugated to benzo[d]isoxazole have been synthesized and evaluated for anti-inflammatory and antimicrobial activities. These studies highlight the potential of such compounds in drug development (Kumara et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-9-11-8-10(6-7-12(11)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLSTLWXXSDMQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)ON=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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